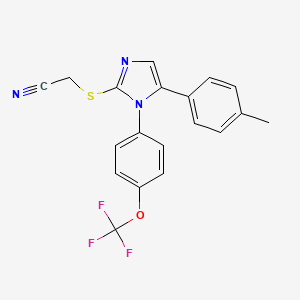

2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile

Descripción

Propiedades

IUPAC Name |

2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3OS/c1-13-2-4-14(5-3-13)17-12-24-18(27-11-10-23)25(17)15-6-8-16(9-7-15)26-19(20,21)22/h2-9,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRBMQVJJLNUCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step reaction starting from commercially available raw materials. One of the common synthetic routes involves the initial formation of the imidazole ring, followed by the introduction of the thioether and acetonitrile functional groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve a high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile requires scale-up of the laboratory synthesis procedures. This involves using larger reactors, precise control of reaction parameters, and stringent purification processes to ensure consistency and quality of the product on a larger scale.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, which may alter the functional groups, particularly the thioether moiety.

Reduction: : Reduction reactions can modify the imidazole ring or other functional groups, potentially leading to different derivatives.

Substitution: : Various substitution reactions can occur, especially on the aromatic rings and the imidazole moiety, leading to the formation of new compounds with potentially enhanced or altered properties.

Common Reagents and Conditions

Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.

Reducing agents: : Like sodium borohydride or lithium aluminum hydride.

Substitution reagents: : Including halogenating agents and nucleophiles.

Major Products Formed

The reactions typically yield a variety of products depending on the conditions and reagents used, including oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and potentially biological properties.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step reactions including the formation of the imidazole ring followed by thiolation and nitrile introduction. The characterization of the compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), which confirm its molecular structure and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with structural similarities to this compound exhibit significant antimicrobial properties. The thiazole and imidazole moieties are known to enhance activity against various bacterial strains, including resistant pathogens.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of related thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results with minimal inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant infections .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have indicated that similar compounds exhibit cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects on cancer cell lines, this compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential for development into anticancer agents .

Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets within biological systems. These interactions can modulate biochemical pathways, leading to desired therapeutic effects. The trifluoromethoxy and thioether groups, in particular, contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparación Con Compuestos Similares

Table 1: Substituent Effects on Imidazole Derivatives

Key Observations :

- Position 1 Substituents : The trifluoromethoxy group in the target compound and 1h () provides strong electron-withdrawing effects, enhancing resistance to oxidative metabolism compared to methoxy or methyl groups .

- Position 2 Functionality : Thioacetonitrile in the target compound differs from thioacetamide in Compound 9 (). The nitrile group may improve membrane permeability due to reduced hydrogen-bonding capacity relative to the amide .

- Synthetic Routes : The use of acetonitrile as a solvent () and potassium carbonate as a base () is common in analogous reactions, suggesting scalability for the target compound .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points : Derivatives with rigid aromatic systems (e.g., Compound 9c in ) exhibit higher melting points (>200°C) compared to aliphatic-substituted analogs like 1f .

- Spectroscopic Signatures : The nitrile group in the target compound would produce a distinct IR absorption ~2250 cm⁻¹, absent in amide or ketone derivatives .

Actividad Biológica

The compound 2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring an imidazole ring and various substituents, suggests a range of possible interactions with biological targets. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 483.51 g/mol . The structure includes:

- A trifluoromethoxy group, which may enhance lipophilicity and biological activity.

- A thioether linkage that could influence reactivity and biological interactions.

The mechanism of action for this compound is not fully elucidated, but it is hypothesized to interact with specific enzymes or receptors due to its structural features. The presence of the imidazole ring suggests potential activity against various biological pathways, including:

- Enzyme inhibition : Compounds with imidazole rings often exhibit inhibitory effects on kinases and phosphatases.

- Antimicrobial activity : Similar compounds have shown effectiveness against bacterial strains, indicating potential for use in treating infections.

Biological Activity Overview

Recent studies have indicated various biological activities associated with similar imidazole derivatives. Here we summarize some key findings relevant to the compound under consideration:

Antimicrobial Activity

Research has shown that imidazole derivatives can exhibit significant antimicrobial properties. For instance:

- In vitro studies demonstrated that certain imidazole compounds had minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

Anticancer Activity

Studies have also explored the anticancer potential of related compounds:

- A study reported that specific imidazole derivatives showed IC50 values in the nanomolar range against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 | 0.52 | Compound X |

| HCT116 | 0.25 | Compound Y |

Anti-inflammatory Activity

Some derivatives have been evaluated for their anti-inflammatory properties:

- In vivo studies indicated that certain imidazole-based compounds significantly reduced inflammatory markers in animal models .

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of imidazole derivatives revealed that modifications at the phenyl ring significantly enhanced activity against resistant strains of bacteria. The study highlighted that introducing bulky groups improved binding affinity to bacterial targets.

Case Study 2: Anticancer Potency

Another study focused on a series of synthesized imidazoles, including our compound of interest, demonstrated potent anticancer effects through apoptosis induction in cancer cells. The research utilized flow cytometry to assess cell viability and apoptosis rates, providing robust evidence for the compound's efficacy.

Q & A

Q. Basic Characterization

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and imidazole ring integrity. Aromatic protons (6.5–8.5 ppm) and trifluoromethoxy group signals (-OCF₃ at ~75 ppm in ¹⁹F NMR) are diagnostic .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 444.08) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

What in vitro assays are suitable for preliminary evaluation of anticancer activity?

Q. Basic Bioactivity

- Cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Dose-response curves (1–100 µM) identify potent concentrations .

- Selectivity testing : Compare activity against non-cancerous cells (e.g., HEK293) to assess therapeutic index .

How do structural modifications (e.g., aryl substituents) impact biological activity?

Q. Advanced Structure-Activity Relationship (SAR)

- Electron-withdrawing groups : Trifluoromethoxy (-OCF₃) enhances metabolic stability and receptor binding affinity compared to methoxy (-OCH₃) .

- Aromatic substitution : p-Tolyl groups improve lipophilicity and membrane permeability, while bromophenyl analogs may increase halogen bonding with targets .

- Thioacetamide vs. thioacetonitrile : The nitrile group in this compound may enhance electrophilicity, enabling covalent interactions with cysteine residues in enzymes .

What computational strategies predict molecular targets, and how are they validated?

Q. Advanced Mechanism

- Molecular docking : Software like AutoDock Vina predicts binding poses in enzyme active sites (e.g., cytochrome P450 or kinase domains). Docking scores correlate with experimental IC₅₀ values .

- Validation : Follow-up assays (e.g., enzyme inhibition kinetics or surface plasmon resonance) confirm target engagement. For example, a >50% inhibition at 10 µM in COX-2 assays validates computational predictions .

How should contradictory biological data across studies be resolved?

Q. Data Contradiction Analysis

- Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time .

- Structural benchmarking : Compare activity of this compound with analogs (e.g., 4-chlorophenyl vs. p-tolyl derivatives) to isolate substituent effects .

- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends in potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.